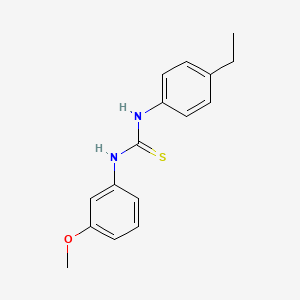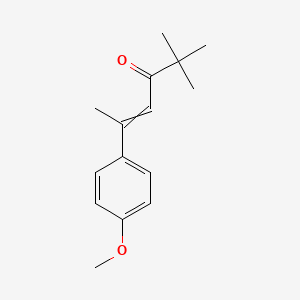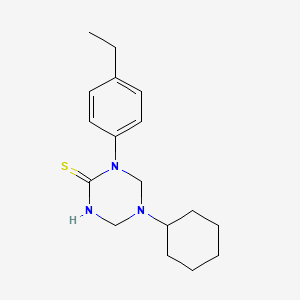![molecular formula C18H18N2OS B5798412 N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as EPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPN is a derivative of acrylamide and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of EPN is not fully understood, but it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately lead to paralysis.
Biochemical and Physiological Effects:
EPN has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal and anticancer properties, EPN has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. EPN has also been shown to affect the cardiovascular system, with studies showing that it can lower blood pressure and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
EPN has several advantages for lab experiments, including its high purity and stability. However, EPN is also highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of EPN is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on EPN. One area of interest is the development of new synthesis methods that can improve the yield and purity of EPN. Another area of interest is the investigation of the mechanism of action of EPN, which could lead to the development of new drugs that target acetylcholinesterase. Additionally, there is potential for the development of new applications for EPN in fields such as agriculture, medicine, and industry.
Synthesemethoden
The synthesis of EPN involves the reaction of 4-ethylaniline with carbon disulfide to form 4-ethylphenyl isothiocyanate. This compound is then reacted with acryloyl chloride to form EPN. The yield of EPN can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
EPN has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, EPN has been used as a pesticide due to its insecticidal properties. In medicine, EPN has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In industry, EPN has been used as a crosslinking agent for polymers.
Eigenschaften
IUPAC Name |
(E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-14-8-11-16(12-9-14)19-18(22)20-17(21)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,19,20,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUPSXJVDFTIE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
![5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5798363.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)


